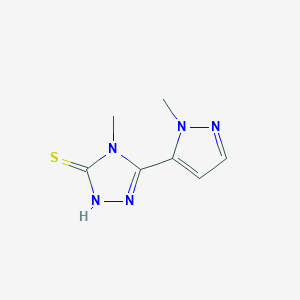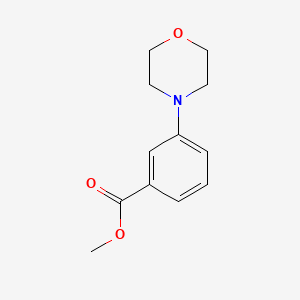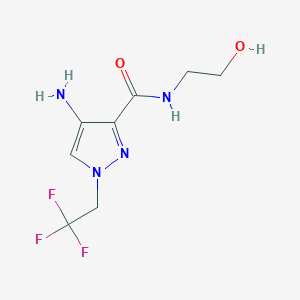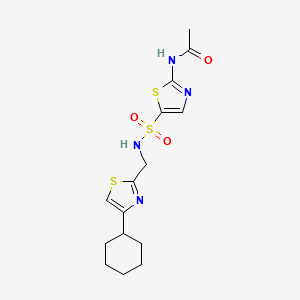
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has been of interest to many researchers due to its unique properties. MPTT has been found to have potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been found to have potential applications in various research fields such as medicine, agriculture, and industry. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer. In agriculture, this compound has been found to have potential as a fungicide and insecticide. In industry, this compound has been found to have potential as a corrosion inhibitor and as a component in the production of polymers.
Mecanismo De Acción
The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. This compound has also been found to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death. It has also been found to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, this compound has been found to have potential as a fungicide and insecticide in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in vitro. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in medicine and other fields.
Direcciones Futuras
There are several future directions for research on 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its anti-cancer properties and potential as a cancer therapy. Another direction is to explore its potential as a fungicide and insecticide in agriculture. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in industry. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol and 1-methyl-1H-pyrazol-5-amine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
4-methyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-11-6(9-10-7(11)13)5-3-4-8-12(5)2/h3-4H,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKZFVRSDRABSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)
![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)




![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)
![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)
